2-(Pent-3-en-1-yl)-1,3-dithiane
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Overview
Description
2-(Pent-3-en-1-yl)-1,3-dithiane is an organic compound featuring a dithiane ring substituted with a pent-3-en-1-yl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with pent-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiane, followed by nucleophilic substitution with the pent-3-en-1-yl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, Raney nickel
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: Various substituted dithianes
Scientific Research Applications
2-(Pent-3-en-1-yl)-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-3-en-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the pent-3-en-1-yl substitution.
2-(Pent-3-en-2-yl)-1,3-dithiane: A similar compound with a different substitution pattern on the pentyl group.
2-(Pent-1-en-3-yl)-1,3-dithiane: Another isomer with a different position of the double bond.
Uniqueness
2-(Pent-3-en-1-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
241819-10-3 |
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Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2-pent-3-enyl-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
BUYFGQKVMFDVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1SCCCS1 |
Origin of Product |
United States |
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